4-ethyl-3-(thiophen-2-ylmethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
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Overview
Description
4-ETHYL-3-(2-THIENYLMETHYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the photocycloaddition of sydnone with trifluoroacetonitrile, which allows for the regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles . This method employs trifluoroacetaldehyde O-(aryl)oxime as the CF3CN precursor and tolerates various functional groups to furnish the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency. The use of advanced catalytic systems and automated processes can further streamline the production.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-3-(2-THIENYLMETHYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-ETHYL-3-(2-THIENYLMETHYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-ETHYL-3-(2-THIENYLMETHYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl 1,2,4-triazoles: These compounds share the trifluoromethyl group and triazole ring but differ in other substituents.
Benzylsulfanyl triazoles: These compounds have a similar benzylsulfanyl group but may lack the trifluoromethyl or thienylmethyl groups.
Uniqueness
4-ETHYL-3-(2-THIENYLMETHYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE is unique due to its combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16F3N3S2 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-ethyl-3-(thiophen-2-ylmethyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H16F3N3S2/c1-2-23-15(10-14-7-4-8-24-14)21-22-16(23)25-11-12-5-3-6-13(9-12)17(18,19)20/h3-9H,2,10-11H2,1H3 |
InChI Key |
LADRVOSXSFJFGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)CC3=CC=CS3 |
Origin of Product |
United States |
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